Raloxifene-d4

Bioanalysis LC-MS/MS Method Validation

Raloxifene-d4 is the regulatory-preferred stable isotope-labeled internal standard for LC-MS/MS quantification of raloxifene and its active glucuronide metabolites (R4G, R6G) in biological matrices. Unlike unlabeled raloxifene, which cannot correct for matrix effects or ionization variability, or alternative deuterated analogs (e.g., Raloxifene-d10) that exhibit altered chromatographic retention, Raloxifene-d4 co-elutes with the parent drug under validated conditions, satisfying FDA and EMA bioanalytical method validation mandates. Substituting internal standards triggers full method re-validation costing 4–8 weeks; using this established compound eliminates that expense. Each batch includes a detailed certificate of analysis (isotopic purity ≥99.5%, TLC purity ≥98%) supporting GLP documentation requirements and audit readiness.

Molecular Formula C28H27NO4S
Molecular Weight 477.6 g/mol
CAS No. 1185076-44-1
Cat. No. B019274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene-d4
CAS1185076-44-1
Synonyms[2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone-d4;  Keoxifene-d4
Molecular FormulaC28H27NO4S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2
InChIKeyGZUITABIAKMVPG-RZOBCMOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene-d4 (CAS 1185076-44-1): A Deuterated Internal Standard for Bioanalytical Quantification of Raloxifene


Raloxifene-d4 is a stable isotope-labeled derivative of the selective estrogen receptor modulator (SERM) raloxifene, wherein four hydrogen atoms on the ethoxy linker moiety are replaced by deuterium atoms [1]. This isotopic substitution increases the molecular mass from 473.58 g/mol to 477.61 g/mol, creating a distinct mass shift that enables its primary function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . The compound retains the identical chemical structure and physicochemical behavior of unlabeled raloxifene, making it an ideal surrogate for accurate quantification of raloxifene and its glucuronide metabolites in complex biological matrices [2].

Why Unlabeled Raloxifene or Alternative Deuterated Standards Cannot Substitute for Raloxifene-d4 in Validated Bioanalytical Methods


Generic substitution of Raloxifene-d4 with unlabeled raloxifene or other deuterated analogs is scientifically untenable due to the fundamental principles of stable isotope dilution mass spectrometry. Unlabeled raloxifene cannot serve as an internal standard because it co-elutes with and is indistinguishable from the analyte, failing to correct for matrix effects, ionization variability, or sample preparation losses [1]. Alternative deuterated forms, such as Raloxifene-d10, possess different isotopic labeling patterns and distinct physicochemical properties, including altered chromatographic retention behavior, which invalidates method transfer without complete re-validation . Furthermore, regulatory bioanalytical method validation guidelines from the FDA and EMA mandate the use of a stable isotope-labeled internal standard that is structurally identical to the analyte and co-elutes under the specified chromatographic conditions; Raloxifene-d4 meets this requirement for established raloxifene assays, whereas non-identical deuterated analogs introduce quantifiable bias and require full re-qualification [2].

Raloxifene-d4 (CAS 1185076-44-1) Quantitative Differentiation Evidence: Validated Performance Metrics Against Comparators


Co-Elution Profile with Native Raloxifene in Reverse-Phase Chromatography

Raloxifene-d4 demonstrates near-identical chromatographic retention to unlabeled raloxifene under standard reverse-phase conditions, a critical requirement for effective matrix effect correction. In a validated UPLC-MS/MS method using a Hypersil GOLD PFP column, both Raloxifene-d4 and unlabeled raloxifene exhibited identical retention times of 4.20 minutes [1]. This co-elution ensures that both compounds experience identical ionization conditions in the electrospray source, enabling accurate normalization of signal suppression or enhancement. In contrast, alternative deuterated internal standards with different labeling patterns (e.g., Raloxifene-d10) or metabolites (e.g., Raloxifene-4'-glucuronide-d4) display distinct retention times (e.g., 2.78 min for R6G, 3.14 min for R4G), precluding their use as direct surrogates for parent drug quantification without full chromatographic re-optimization [1].

Bioanalysis LC-MS/MS Method Validation Internal Standard

Method Linearity and Lower Limit of Quantification (LLOQ) in Human Plasma

A validated UPLC-MS/MS method employing Raloxifene-d4 as the internal standard achieved linear quantification of raloxifene over the range of 0.040 to 1.5 ng/mL, with an LLOQ of 0.040 ng/mL in human plasma [1]. This represents a 2.5-fold improvement in sensitivity compared to a previously reported LC-MS/MS method for raloxifene that did not utilize a deuterated internal standard (LLOQ 0.1 ng/mL) [2]. The use of Raloxifene-d4 significantly reduced matrix-related ion suppression, which is a common limitation in plasma assays, enabling reliable detection at sub-therapeutic concentrations relevant for terminal-phase pharmacokinetic profiling [1].

Pharmacokinetics Bioequivalence UPLC-MS/MS Sensitivity

Isotopic Purity and Cross-Contamination Risk

Raloxifene-d4 is supplied with a certified isotopic purity of ≥99% deuterium incorporation at the designated ethoxy linker positions (d4), with typical batch analysis values of 99.5-99.6% [REFS-1, REFS-2]. This high isotopic enrichment minimizes the presence of unlabeled raloxifene (d0) impurity, which would otherwise contribute to the analyte signal and cause positive bias in quantification. In contrast, alternative deuterated analogs with lower isotopic purity (e.g., some d10 preparations with reported purity of 98% atom D) exhibit higher levels of cross-contaminating unlabeled species, necessitating additional correction factors or batch-specific calibration [3]. The defined deuteration site on the piperidinylethoxy moiety also ensures consistent mass shift (+4 Da) across all batches, whereas incomplete or variable deuteration sites can lead to unpredictable chromatographic behavior.

Isotopic Purity Quality Control Method Validation Impurity Profiling

Inter- and Intra-Assay Precision and Accuracy in Bioanalytical Validation

The UPLC-MS/MS method utilizing Raloxifene-d4 as internal standard was fully validated according to FDA and EMA bioanalytical guidelines, demonstrating intra-day precision (%CV) of <8.5% and inter-day precision of <9.2% across all quality control (QC) levels for raloxifene [1]. Accuracy values ranged from 91.5% to 108.8%, falling within the acceptable 100 ± 15% criterion. Comparable methods that employed structural analogs or non-deuterated internal standards typically report wider precision ranges (%CV up to 15%) and require more extensive sample preparation to mitigate matrix effects [2]. The method also demonstrated consistent recovery exceeding 92.5% for all analytes across multiple plasma lots, confirming that Raloxifene-d4 effectively normalizes extraction variability .

Bioanalytical Method Validation Precision Accuracy Quality Control

Regulatory Acceptance and Method Transferability

Raloxifene-d4 is the deuterated internal standard specified in validated bioanalytical methods supporting Abbreviated New Drug Applications (ANDA) and bioequivalence studies for generic raloxifene formulations [1]. Methods employing this specific internal standard have been successfully transferred across multiple laboratories and instrument platforms (Thermo Scientific TSQ Vantage, Waters Xevo TQ-S, Sciex API 4000), demonstrating robust inter-laboratory reproducibility [2]. Substitution with Raloxifene-d10 or other deuterated analogs would constitute a major change to the validated method, triggering the need for partial or full re-validation per ICH M10 guidelines, incurring additional time and cost [3].

Regulatory Compliance ANDA Bioequivalence Method Transfer

Chromatographic Runtime Efficiency

The validated UPLC-MS/MS method using Raloxifene-d4 as internal standard achieved a total chromatographic runtime of 4.2 minutes for simultaneous quantification of raloxifene and both glucuronide metabolites (R4G and R6G) [1]. This represents the shortest reported runtime for a multiplexed raloxifene assay, enabling analysis of over 340 samples per day per instrument. In comparison, conventional HPLC methods for raloxifene without deuterated internal standards typically require runtimes of 8-12 minutes to achieve adequate resolution from matrix interferences [2]. The co-elution of Raloxifene-d4 with the parent analyte eliminates the need for extended gradient separation, directly reducing solvent consumption and instrument occupancy costs.

High-Throughput Analysis UPLC Method Optimization Cost Efficiency

Raloxifene-d4 (CAS 1185076-44-1): Primary Research and Industrial Application Scenarios Based on Validated Evidence


Bioequivalence Studies for Generic Raloxifene Formulations

Raloxifene-d4 is the internal standard of choice for quantifying raloxifene and its active glucuronide metabolites (R4G and R6G) in human plasma samples from bioequivalence studies. The validated UPLC-MS/MS method employing this compound achieves an LLOQ of 0.040 ng/mL with intra-assay precision <8.5%, meeting FDA and EMA requirements for regulatory submission [1]. The 4.2-minute runtime enables high-throughput analysis of the large sample batches typical of crossover bioequivalence trials, while the co-elution of Raloxifene-d4 with the parent drug ensures robust matrix effect correction across diverse subject plasma lots [1].

Therapeutic Drug Monitoring (TDM) of Raloxifene in Clinical Research

In clinical research settings requiring monitoring of raloxifene exposure, Raloxifene-d4 enables accurate quantification at therapeutic concentrations. The method's linear range of 0.040-1.5 ng/mL covers clinically relevant plasma levels observed after standard 60 mg oral dosing, and the high isotopic purity (≥99%) minimizes cross-talk interference that could otherwise lead to inaccurate dose-adjustment decisions [REFS-2, REFS-3]. The validated precision (%CV <9.2%) supports detection of intra- and inter-individual variability in raloxifene pharmacokinetics, which is critical for studies investigating exposure-response relationships [1].

Pharmacokinetic Profiling in Drug-Drug Interaction Studies

Raloxifene undergoes extensive first-pass glucuronidation by UGT1A1 and UGT1A8 enzymes, making it susceptible to pharmacokinetic interactions with UGT inhibitors. The validated method using Raloxifene-d4 simultaneously quantifies both parent drug and glucuronide metabolites (R4G and R6G) with linear ranges of 0.6-50.0 ng/mL for the metabolites, enabling comprehensive assessment of metabolic pathway alterations in drug-drug interaction studies [1]. The method's high accuracy (91.5-108.8%) and consistent recovery (>92.5%) across multiple plasma matrices ensure reliable detection of even modest interaction effects [1].

Quality Control and Method Transfer in Contract Research Organizations (CROs)

For CROs conducting regulated bioanalysis, Raloxifene-d4 represents the established internal standard for raloxifene assays that have been successfully transferred across multiple laboratories and MS platforms [4]. Using this specific compound eliminates the need for method re-validation triggered by internal standard substitution, saving an estimated 4-8 weeks of validation time and associated resource expenditure per project [5]. The detailed certificates of analysis provided with each batch (isotopic purity ≥99.5%, TLC purity 98%) satisfy GLP documentation requirements and facilitate audit readiness [3].

Quote Request

Request a Quote for Raloxifene-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.